1-(2-Hydroxy-3-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4,6-dimethoxyphenyl)ethan-1-one
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Overview
Description
1-(2-Hydroxy-3-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4,6-dimethoxyphenyl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a piperidine ring and multiple hydroxyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4,6-dimethoxyphenyl)ethan-1-one typically involves multiple steps. One common approach is the condensation of a suitable piperidine derivative with a phenolic compound, followed by selective hydroxylation and methoxylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-3-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4,6-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Hydroxy-3-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4,6-dimethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-3-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4,6-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxyphenyl derivatives: These compounds share a similar phenolic structure but differ in the substitution pattern.
Piperidine derivatives: Compounds with a piperidine ring but different functional groups.
Uniqueness
1-(2-Hydroxy-3-((3S,4R)-3-hydroxy-1-methylpiperidin-4-yl)-4,6-dimethoxyphenyl)ethan-1-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
113225-21-1 |
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Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
1-[2-hydroxy-3-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-4,6-dimethoxyphenyl]ethanone |
InChI |
InChI=1S/C16H23NO5/c1-9(18)14-12(21-3)7-13(22-4)15(16(14)20)10-5-6-17(2)8-11(10)19/h7,10-11,19-20H,5-6,8H2,1-4H3/t10-,11+/m0/s1 |
InChI Key |
HNGILLDYMAAHTF-WDEREUQCSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=C(C(=C1O)[C@H]2CCN(C[C@H]2O)C)OC)OC |
Canonical SMILES |
CC(=O)C1=C(C=C(C(=C1O)C2CCN(CC2O)C)OC)OC |
Origin of Product |
United States |
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